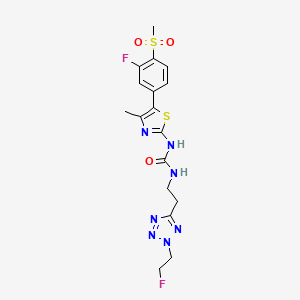

Nvp-qav-572

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-[2-[2-(2-fluoroethyl)tetrazol-5-yl]ethyl]-3-[5-(3-fluoro-4-methylsulfonylphenyl)-4-methyl-1,3-thiazol-2-yl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19F2N7O3S2/c1-10-15(11-3-4-13(12(19)9-11)31(2,28)29)30-17(21-10)22-16(27)20-7-5-14-23-25-26(24-14)8-6-18/h3-4,9H,5-8H2,1-2H3,(H2,20,21,22,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGEZRRNNFHAJTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)NCCC2=NN(N=N2)CCF)C3=CC(=C(C=C3)S(=O)(=O)C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19F2N7O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Mechanism of Action of NVP-QAV-572 (Suplatast Tosilate): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NVP-QAV-572, more commonly known as suplatast tosilate, is a systemic immunoregulatory agent with a primary mechanism of action centered on the selective inhibition of Type 2 helper T (Th2) cell activity. This technical guide provides an in-depth exploration of the molecular and cellular mechanisms through which suplatast tosilate exerts its therapeutic effects, particularly in the context of allergic diseases. The document details its impact on cytokine production, downstream inflammatory pathways, and the key signaling molecules involved. Quantitative data from various studies are summarized, and detailed experimental protocols for key assays are provided to facilitate further research and development.

Core Mechanism of Action: Selective Th2 Cytokine Inhibition

Suplatast tosilate's principal mechanism of action is the suppression of Th2 lymphocytes, a subset of T helper cells that play a pivotal role in the pathogenesis of allergic inflammation. This inhibition leads to a significant reduction in the production and release of key Th2-associated cytokines, most notably Interleukin-4 (IL-4) and Interleukin-5 (IL-5).[1][2]

-

Interleukin-4 (IL-4): A critical cytokine for the differentiation of naive T cells into Th2 cells and for immunoglobulin (Ig) class switching in B cells to produce IgE.

-

Interleukin-5 (IL-5): The primary cytokine responsible for the maturation, activation, recruitment, and survival of eosinophils.

By downregulating IL-4 and IL-5, suplatast tosilate effectively dampens the allergic inflammatory cascade, leading to a reduction in IgE levels and eosinophil-mediated inflammation in target tissues.[3]

Impact on Downstream Inflammatory Pathways

The inhibition of Th2 cytokine production by suplatast tosilate triggers a cascade of anti-inflammatory effects:

-

Reduced Eosinophil Infiltration: By suppressing IL-5, suplatast tosilate significantly decreases the number of eosinophils in peripheral blood and their infiltration into inflammatory sites, such as the airways in asthma or the nasal mucosa in allergic rhinitis.[2][4]

-

Decreased IgE Production: The downregulation of IL-4 leads to reduced IgE synthesis by B cells, a key factor in the immediate hypersensitivity response.

-

Inhibition of Mast Cell and Basophil Activity: While the direct effects on mast cells and basophils are less characterized, the reduction in IgE levels indirectly leads to decreased activation of these cells upon allergen exposure.

-

Suppression of Chemokine Production: Suplatast tosilate has been shown to inhibit the production of thymus- and activation-regulated chemokine (TARC), a chemokine that attracts Th2 cells to sites of inflammation.[5]

Molecular Signaling Pathways

While the precise molecular binding partner of suplatast tosilate remains to be definitively identified, evidence suggests its immunomodulatory effects are mediated through the regulation of key transcription factors that govern Th2 cell differentiation and function.

Regulation of GATA3

GATA-binding protein 3 (GATA3) is a master transcription factor for Th2 cell differentiation. Research indicates that suplatast tosilate can regulate GATA3, thereby inhibiting the expression of Th2 cytokine genes. The exact mechanism of this regulation, whether through direct interaction or indirect modulation of upstream signaling, is an area of ongoing investigation.

Inhibition of NFAT Signaling

Nuclear factor of activated T-cells (NFAT) is another critical transcription factor in T cell activation and cytokine gene expression. Studies have shown that suplatast tosilate can suppress the calcineurin/NFAT signaling pathway, leading to reduced expression of IL-9, another cytokine implicated in allergic inflammation.[6]

Below is a diagram illustrating the proposed signaling pathway for suplatast tosilate's mechanism of action.

Quantitative Data

While precise IC50 and EC50 values for the inhibition of IL-4 and IL-5 by suplatast tosilate are not consistently reported across the literature, several studies provide quantitative data on its inhibitory effects.

| Parameter | Cell Type/Model | Concentration/Dose | Effect | Reference |

| TARC Production | Dermatophagoides farinae (Der f)-specific Th2 cell lines | 100 µg/mL | 76.5% inhibition (stimulated with Der f antigen) | [5] |

| TARC Production | Dermatophagoides farinae (Der f)-specific Th2 cell lines | 100 µg/mL | 81.9% inhibition (stimulated with PHA) | [5] |

| TARC Production | Dermatophagoides farinae (Der f)-specific Th2 cell lines | 100 µg/mL | 97.5% inhibition (stimulated with IL-4) | [5] |

| Mucus Production & Eosinophil Infiltration | Ovalbumin-sensitized rats | 30 and 100 mg/kg | Dose-dependent inhibition | [4] |

| Eosinophil Migration | Human eosinophils | 1 µM | Significant inhibition in response to PAF (1 µM) and IL-5 (100 pM) | [7] |

Experimental Protocols

In Vitro Th2 Cytokine Inhibition Assay

This protocol outlines a general method for assessing the in vitro inhibitory effect of suplatast tosilate on Th2 cytokine production from human peripheral blood mononuclear cells (PBMCs).

Materials:

-

Ficoll-Paque PLUS

-

RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL)

-

Human peripheral blood mononuclear cells (PBMCs)

-

Phytohemagglutinin (PHA) or anti-CD3/anti-CD28 antibodies

-

Suplatast tosilate

-

ELISA kits for human IL-4 and IL-5

-

96-well cell culture plates

Protocol:

-

Isolate PBMCs: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: Wash and resuspend PBMCs in complete RPMI 1640 medium at a concentration of 1 x 10^6 cells/mL.

-

Plating: Add 100 µL of the cell suspension to each well of a 96-well plate.

-

Drug Treatment: Prepare serial dilutions of suplatast tosilate in complete RPMI 1640 medium. Add 50 µL of the suplatast tosilate solutions or vehicle control to the appropriate wells.

-

Stimulation: Add 50 µL of a stimulating agent (e.g., PHA at 5 µg/mL or a combination of anti-CD3 and anti-CD28 antibodies at 1 µg/mL each) to each well, except for the unstimulated control wells.

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48-72 hours.

-

Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatants.

-

Cytokine Measurement: Quantify the concentrations of IL-4 and IL-5 in the supernatants using commercial ELISA kits according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage inhibition of cytokine production for each concentration of suplatast tosilate compared to the vehicle-treated, stimulated control.

Ovalbumin-Sensitized Mouse Model of Allergic Rhinitis

This protocol describes the induction of an allergic rhinitis model in mice to evaluate the in vivo efficacy of suplatast tosilate.

Materials:

-

BALB/c mice (6-8 weeks old)

-

Ovalbumin (OVA)

-

Aluminum hydroxide (Alum)

-

Suplatast tosilate

-

Phosphate-buffered saline (PBS)

-

Nasal lavage equipment

-

Histology supplies

Protocol:

-

Sensitization:

-

On days 0 and 7, sensitize mice by intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL of PBS.

-

Administer a booster i.p. injection of 20 µg of OVA in alum on day 14.

-

-

Challenge:

-

From day 21 to day 28, challenge the sensitized mice daily by intranasal instillation of 10 µL of OVA solution (1 mg/mL in PBS) into each nostril.

-

-

Treatment:

-

Administer suplatast tosilate or vehicle control orally to the mice daily, starting one day before the first challenge and continuing throughout the challenge period.

-

-

Evaluation of Nasal Symptoms:

-

Observe and count the number of sneezes and nasal rubbing movements for 15 minutes immediately after the final OVA challenge.

-

-

Nasal Lavage Fluid (NALF) Analysis:

-

24 hours after the final challenge, collect NALF by flushing the nasal cavity with PBS.

-

Analyze the NALF for total and differential cell counts (especially eosinophils) and for levels of IL-4, IL-5, and IgE using ELISA.

-

-

Histological Analysis:

-

Euthanize the mice and collect the nasal tissues.

-

Fix, embed, and section the tissues.

-

Stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and with Periodic acid-Schiff (PAS) to evaluate goblet cell hyperplasia.

-

-

Data Analysis:

-

Compare the results from the suplatast tosilate-treated group with the vehicle-treated control group to determine the efficacy of the treatment.

-

Conclusion

This compound (suplatast tosilate) is an immunomodulatory drug that functions primarily as a selective inhibitor of Th2 cells. Its mechanism of action involves the downregulation of key Th2 cytokines, IL-4 and IL-5, likely through the modulation of the transcription factors GATA3 and NFAT. This leads to a reduction in eosinophilic inflammation and IgE-mediated allergic responses. The experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and to develop novel anti-allergic therapies. Further investigation into the direct molecular targets of suplatast tosilate will be crucial for a complete understanding of its mechanism of action.

References

- 1. Effect of suplatast tosilate (IPD-1151T) on cytokine production by allergen-specific human Th1 and Th2 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Suppression of the Th2 pathway by suplatast tosilate in patients with perennial nasal allergies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of suplatast tosilate, a Th2 cytokine inhibitor, on steroid-dependent asthma: a double-blind randomised study. Tokyo Joshi-Idai Asthma Research Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Th2 cytokine inhibitor suplatast tosilate inhibits antigen-induced mucus hypersecretion in the nasal epithelium of sensitized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Suplatast tosilate inhibits thymus- and activation-regulated chemokine production by antigen-specific human Th2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Suplatast tosilate alleviates nasal symptoms through the suppression of nuclear factor of activated T-cells-mediated IL-9 gene expression in toluene-2,4-diisocyanate-sensitized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Inhibitory effect of suplatast tosilate on eosinophil migration] - PubMed [pubmed.ncbi.nlm.nih.gov]

Branaplam's Modulation of SMN2 Splicing: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spinal Muscular Atrophy (SMA) is a debilitating neuromuscular disorder characterized by the loss of motor neurons, leading to progressive muscle weakness and atrophy.[1] The genetic basis of SMA lies in the homozygous deletion or mutation of the Survival of Motor Neuron 1 (SMN1) gene.[2][3] A paralogous gene, SMN2, exists in humans; however, due to a single nucleotide transition (C-to-T) in exon 7, it predominantly produces a truncated, unstable SMN protein that is rapidly degraded.[2] This is because the C-to-T change disrupts an exonic splicing enhancer, leading to the exclusion of exon 7 from the final mRNA transcript.[2] Consequently, only a small fraction of the transcripts from the SMN2 gene are full-length and produce functional SMN protein.[2][3] The therapeutic strategy for SMA, therefore, has largely focused on modulating the splicing of SMN2 pre-mRNA to increase the production of full-length, functional SMN protein.[2]

Branaplam (formerly known as LMI070 or NVS-SM1) is an orally bioavailable, brain-penetrant small molecule, developed to be a splicing modulator of SMN2.[4][5][6] This pyridazine derivative was identified through high-throughput screening and subsequent optimization for its ability to promote the inclusion of exon 7 in SMN2 mRNA.[4][6][7] While its development for SMA was discontinued, and a subsequent trial for Huntington's disease was also halted due to safety concerns, the study of branaplam has provided significant insights into the mechanisms of small molecule-mediated splicing modulation.[5][8][9]

Core Mechanism of Action

Branaplam's primary mechanism of action in the context of SMA is the correction of SMN2 pre-mRNA splicing. It interacts with the spliceosome, the cellular machinery responsible for splicing, to promote the inclusion of exon 7.[4][7] Specifically, branaplam stabilizes the transient double-stranded RNA structure formed between the SMN2 pre-mRNA and the U1 small nuclear ribonucleoprotein (snRNP) complex at the 5' splice site of exon 7.[7][10][11] This stabilization enhances the binding affinity of the U1 snRNP to this splice site, a crucial step in defining the exon and ensuring its inclusion in the mature mRNA transcript.[7][11] By facilitating the inclusion of exon 7, branaplam effectively converts the SMN2 gene into a producer of full-length, functional SMN protein.[2][7]

Interestingly, branaplam was later found to also modulate the splicing of the huntingtin (HTT) gene transcript. In this context, it promotes the inclusion of a "pseudoexon," which introduces a premature termination codon.[12][13] This leads to the degradation of the HTT mRNA through nonsense-mediated decay, ultimately reducing the levels of the huntingtin protein.[12][14] This dual activity highlights the potential for small molecule splicing modulators to be repurposed for different genetic diseases.

References

- 1. medicineinnovates.com [medicineinnovates.com]

- 2. books.rsc.org [books.rsc.org]

- 3. A SMN2 Splicing Modifier Rescues the Disease Phenotypes in an In Vitro Human Spinal Muscular Atrophy Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Branaplam - Wikipedia [en.wikipedia.org]

- 6. Discovery of Small Molecule Splicing Modulators of Survival Motor Neuron-2 (SMN2) for the Treatment of Spinal Muscular Atrophy (SMA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. smanewstoday.com [smanewstoday.com]

- 9. hdsa.org [hdsa.org]

- 10. researchgate.net [researchgate.net]

- 11. Orally administered branaplam does not impact neurogenesis in juvenile mice, rats, and dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A spoonful of branaplam helps the huntingtin go down – HDBuzz [en.hdbuzz.net]

- 13. An orally available, brain penetrant, small molecule lowers huntingtin levels by enhancing pseudoexon inclusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Potential of Activin Receptor Type IIB Inhibition in Spinal Muscular Atrophy: A Technical Overview of Bimagrumab (BYM338)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spinal Muscular Atrophy (SMA) is a debilitating genetic disorder characterized by the loss of motor neurons, leading to progressive muscle weakness and atrophy.[1] While significant advancements have been made with the advent of SMN-restoring therapies, residual muscle weakness remains a critical challenge for many patients. This has spurred research into complementary therapeutic strategies aimed at directly targeting muscle physiology to enhance strength and function.

This technical guide explores the preclinical rationale and scientific foundation for the use of Bimagrumab (BYM338), a human monoclonal antibody, in the context of SMA research. It is important to note that the initial query for "NVP-QAV-572" did not yield relevant results in the context of Spinal Muscular Atrophy. However, extensive research points to a likely association with Bimagrumab (BYM338), a Novartis-developed compound targeting the Activin Receptor Type IIB (ActRIIB), a key pathway in muscle mass regulation. This document will, therefore, focus on the preclinical evidence for ActRIIB inhibition as a therapeutic strategy for SMA, with Bimagrumab serving as the primary exemplar of this drug class.

Bimagrumab is a human monoclonal antibody that binds to and inhibits the activin receptor type-2B (ActRIIB), thereby preventing the signaling of ligands such as myostatin and activin A, which are negative regulators of muscle mass.[2] While clinical trials for Bimagrumab have focused on conditions like sporadic Inclusion Body Myositis (sIBM), sarcopenia, and obesity, compelling preclinical data from SMA mouse models suggest its potential utility in mitigating the muscular atrophy characteristic of this disease.

Mechanism of Action: The Activin Receptor Type IIB Signaling Pathway

The Activin Receptor Type IIB (ActRIIB) is a critical regulator of skeletal muscle mass. Ligands such as myostatin and activin A bind to ActRIIB, initiating a signaling cascade that ultimately leads to the inhibition of muscle growth and, in pathological states, muscle atrophy. Bimagrumab (BYM338) exerts its therapeutic effect by acting as a competitive inhibitor at the ActRIIB, preventing ligand binding and thereby disinhibiting muscle growth.

References

Branaplam as a Potential Treatment for Huntington's Disease: A Technical Whitepaper

Introduction

Huntington's disease (HD) is an autosomal-dominant, progressive neurodegenerative disorder caused by a CAG trinucleotide repeat expansion in exon 1 of the huntingtin gene (HTT). This mutation results in an expanded polyglutamine (polyQ) tract in the huntingtin protein (HTT), leading to the production of a mutant form (mHTT). The accumulation of mHTT is cytotoxic, causing neuronal dysfunction and death, which manifests as a combination of motor, cognitive, and psychiatric impairments. A primary therapeutic strategy for HD is the reduction of mHTT levels. Branaplam (formerly LMI070 or NVS-SM1) is an orally available, brain-penetrant small molecule that modulates mRNA splicing. Initially developed for Spinal Muscular Atrophy (SMA), it was repurposed for HD after being unexpectedly found to lower HTT protein levels.[1][2][3] This document provides a detailed technical overview of branaplam's mechanism of action, preclinical data, and clinical findings in the context of Huntington's disease.

Mechanism of Action: Splicing Modulation of HTT Pre-mRNA

Branaplam functions as a highly selective splicing modulator.[4] Its mechanism for lowering HTT protein involves a novel approach that leverages the cell's own RNA processing and degradation machinery.

The core mechanism involves branaplam promoting the inclusion of a previously unannotated, 115-base-pair cryptic "pseudoexon" located within an intron of the HTT pre-mRNA.[5][6][7] This event is central to its therapeutic effect. The inclusion of this pseudoexon into the mature HTT mRNA introduces a frameshift and a premature termination codon (PTC).[5][7][8]

Cellular surveillance mechanisms recognize this aberrant mRNA. Specifically, the presence of the PTC triggers nonsense-mediated RNA decay (NMD), a pathway that degrades mRNAs containing premature stop codons to prevent the translation of truncated, potentially harmful proteins.[1][8] By hijacking this natural quality control process, branaplam leads to the targeted degradation of HTT mRNA transcripts before they can be translated into protein. This results in a significant, dose-dependent reduction of both total HTT (tHTT) and mutant HTT (mHTT) protein levels.[5][6][9]

Preclinical and In Vitro Data

The efficacy and mechanism of branaplam were extensively studied in cellular models derived from both healthy controls and HD patients. These studies provided the foundational evidence for its progression to clinical trials.

Efficacy in Patient-Derived Cellular Models

In vitro experiments were conducted using fibroblasts, induced pluripotent stem cells (iPSCs), and iPSC-derived cortical neurons.[1][5] Branaplam demonstrated a consistent, dose-dependent reduction in both tHTT and mHTT levels across all tested cell types. A key finding was that the half-maximal inhibitory concentration (IC50) was consistently below 10 nM, indicating high potency.[5][6][9] Importantly, this reduction was achieved without inducing cellular toxicity at effective concentrations, as measured by adenylate kinase release assays.[5][7]

Table 1: Summary of In Vitro Efficacy Data

| Parameter | Cell Types | Observation | Citation |

| HTT Reduction | Fibroblasts, iPSCs, Cortical Progenitors, Neurons | Dose-dependent reduction of total HTT (tHTT) and mutant HTT (mHTT). | [5][6] |

| Potency (IC50) | Fibroblasts, iPSCs, Cortical Progenitors, Neurons | Consistently below 10 nM. | [5][6][9] |

| Cytotoxicity | Fibroblasts, iPSCs | No significant cellular toxicity observed at effective concentrations. | [5][8] |

Amelioration of Aberrant Splicing

A recognized molecular characteristic of HD is widespread, aberrant alternative splicing of various gene transcripts.[5] Beyond its direct effect on the HTT transcript, branaplam treatment was shown to ameliorate this broader splicing pathology. In HD patient-derived fibroblasts and cortical neurons, branaplam treatment restored a significant portion of these disease-specific splicing defects back towards a healthy control profile. Approximately 48-53% of aberrant splicing events were corrected following treatment.[1][5] This suggests that by lowering mHTT levels, branaplam may indirectly rescue downstream cellular dysfunctions.

Preclinical Animal Models

Studies in the BACHD mouse model of Huntington's disease showed that oral administration of branaplam resulted in wide distribution, including good penetration into the basal ganglia, a key brain region affected in HD.[10] The treatment also led to a rescue of motor phenotypes in these mice.[10] However, early preclinical safety studies also provided a critical warning: peripheral axonal damage was observed in dogs treated with branaplam, foreshadowing the adverse events that would later be seen in human trials.[10]

Clinical Trial: The VIBRANT-HD Study (NCT05111249)

Based on the promising preclinical data, Novartis initiated the VIBRANT-HD study, a Phase 2b clinical trial to evaluate branaplam in adults with early manifest Huntington's disease.[2][11]

Study Design

VIBRANT-HD was a randomized, double-blind, placebo-controlled trial designed to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of an oral, once-weekly dose of branaplam.[11][12] The primary objective was to determine the dose-response relationship of branaplam on mHTT protein levels in the cerebrospinal fluid (CSF) after 17 weeks of treatment and to establish a safe and effective dose for further evaluation.[10][12][13]

Efficacy and Safety Findings

The trial demonstrated target engagement, confirming the drug's mechanism of action in humans. As expected, branaplam successfully lowered mHTT levels in the CSF, with reductions of up to 26.6% observed at 17 weeks.[10] This was a landmark finding, as it was the first time an orally administered HTT mRNA splice modulator had been shown to lower mHTT protein in the CSF of people with HD.[14][15]

Despite this success in target engagement, the trial was prematurely halted due to significant safety concerns.[14][16]

-

Peripheral Neuropathy: A high incidence of peripheral neuropathy (damage to nerves outside the brain and spinal cord) was observed. Many participants receiving branaplam developed signs and symptoms, which was the primary reason for pausing and ultimately discontinuing the study.[15] Eventually, 78% of treated participants showed at least one sign of peripheral neuropathy.[10]

-

Neurofilament Light Chain (NfL): Participants treated with branaplam showed increased levels of NfL, a biomarker of neuronal damage, in both blood and CSF.[15][16]

-

MRI Findings: Brain MRI scans revealed an increase in the volume of the lateral ventricles, suggesting potential brain volume changes.[15]

Due to this unfavorable risk-benefit profile, Novartis officially terminated the development of branaplam for Huntington's disease in December 2022.[14][16]

Table 2: Summary of VIBRANT-HD Clinical Trial Data

| Parameter | Finding | Citation |

| Target Engagement | Dose-dependent reduction of mHTT in cerebrospinal fluid (CSF) up to 26.6% at 17 weeks. | [10][15] |

| Primary Safety Concern | High incidence of peripheral neuropathy. | [10][14][15] |

| Biomarker Evidence | Increased levels of Neurofilament Light Chain (NfL) in blood and CSF. | [15][16] |

| Neuroimaging | Increased volume of lateral ventricles observed on MRI scans. | [15] |

| Trial Outcome | Dosing suspended in August 2022; program terminated in December 2022. | [14][16] |

Experimental Protocols & Workflows

The preclinical evaluation of branaplam relied on a series of specialized molecular and cellular biology techniques.

Cell Culture and Differentiation

-

Source: Primary fibroblasts and iPSCs were derived from skin biopsies of Huntington's disease patients and healthy controls.[1][5]

-

Differentiation: iPSCs were differentiated into cortical neurons using established protocols to create a disease-relevant neuronal model system.[5]

HTT Protein Quantification

-

Method: Mesoscale Discovery (MSD) electrochemiluminescence immunoassays were used for sensitive and specific quantification of HTT proteins.[5][9]

-

Assay Pairs:

Cytotoxicity Assay

-

Method: Cellular toxicity was assessed by measuring the release of adenylate kinase from damaged cells into the culture medium.[5][8] This is a standard assay for determining plasma membrane integrity.

RNA Splicing Analysis

-

Method: To assess global changes in alternative splicing, RNA was extracted from treated and untreated cells, followed by library preparation and high-throughput RNA sequencing (RNA-Seq).[5]

-

Analysis: Bioinformatic pipelines were used to align reads to the human genome and quantify splicing events (e.g., exon inclusion/exclusion). Statistical analyses identified significant differences in splicing patterns between conditions.[5]

Conclusion and Future Directions

Branaplam represented a significant advancement in the development of therapies for Huntington's disease. It provided the first clinical proof of concept that an orally administered small molecule could successfully modulate the splicing of HTT mRNA to lower the pathogenic mHTT protein in the central nervous system. Its novel mechanism of action, which co-opts the cell's NMD pathway, remains a viable and compelling strategy for treating dominant genetic disorders.

However, the VIBRANT-HD trial also served as a critical reminder of the challenges in drug development. Despite successful target engagement, the program was terminated due to an unacceptable safety profile, primarily the high incidence of peripheral neuropathy. This outcome underscores the importance of thorough preclinical safety assessments and the potential for off-target effects, even with molecules that appear highly selective in vitro.

Future research in this area will likely focus on developing new splicing modulators with an improved safety window. The learnings from branaplam—both its successes and its failures—provide an invaluable roadmap for creating next-generation oral therapies for Huntington's disease and other neurodegenerative conditions.

References

- 1. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]

- 2. hdsa.org [hdsa.org]

- 3. A spoonful of branaplam helps the huntingtin go down – HDBuzz [en.hdbuzz.net]

- 4. old.sinapse.pt [old.sinapse.pt]

- 5. An alternative splicing modulator decreases mutant HTT and improves the molecular fingerprint in Huntington’s disease patient neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. I009 Branaplam decreases mutant HTT and improves the molecular fingerprint in Huntington’s disease patient neurons | Journal of Neurology, Neurosurgery & Psychiatry [jnnp.bmj.com]

- 7. An alternative splicing modulator ... | Article | H1 Connect [archive.connect.h1.co]

- 8. researchgate.net [researchgate.net]

- 9. An alternative splicing modulator decreases mutant HTT and improves the molecular fingerprint in Huntington's disease patient neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 11. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

- 13. neurologylive.com [neurologylive.com]

- 14. Huntington's Disease Youth Organization - Novartis Ending Development of Branaplam in HD [hdyo.org]

- 15. hdsa.org [hdsa.org]

- 16. Disappointing news from Novartis about branaplam and the VIBRANT-HD trial – HDBuzz [en.hdbuzz.net]

Unraveling the Molecular Target of NVP-QAV-572: A Technical Guide

For Immediate Release

Basel, Switzerland – This technical guide provides an in-depth analysis of the molecular target and mechanism of action of NVP-QAV-572, a potent inhibitor of Phosphatidylinositol 3-kinase (PI3K). This document is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology and inflammation, where the PI3K/Akt/mTOR signaling pathway is a critical area of investigation.

This compound has been identified as a potent PI3K kinase inhibitor with a half-maximal inhibitory concentration (IC50) of 10 nM.[1] Its primary molecular target is the family of Class I PI3K enzymes, which are key regulators of a multitude of cellular processes including cell growth, proliferation, survival, and metabolism. Dysregulation of the PI3K pathway is a hallmark of various human cancers and inflammatory diseases, making it a prime target for therapeutic intervention.

Quantitative Analysis of Inhibitory Activity

The inhibitory potency of this compound against PI3K has been quantified, demonstrating significant activity at a low nanomolar concentration.

| Compound | Target | IC50 (nM) |

| This compound | PI3K | 10 |

The PI3K/Akt/mTOR Signaling Pathway

This compound exerts its effects by inhibiting the PI3K-mediated phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This reduction in PIP3 levels leads to the subsequent inactivation of downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B) and the mammalian target of rapamycin (mTOR). The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell survival and proliferation. By inhibiting PI3K, this compound effectively disrupts this pro-survival signaling, leading to the inhibition of cell growth and, in some contexts, the induction of apoptosis.

Experimental Protocols

The determination of the IC50 value for this compound was likely achieved through in vitro kinase assays. While the specific details for this compound are proprietary and contained within patent literature (US7998990B2), a general methodology for a PI3K kinase assay is outlined below.

General PI3K Kinase Assay Protocol (Example)

This protocol describes a common method, such as a Scintillation Proximity Assay (SPA) or a Homogeneous Time-Resolved Fluorescence (HTRF) assay, used to measure PI3K activity.

Materials:

-

Recombinant human PI3K enzyme (specific isoform, e.g., p110α/p85α)

-

This compound (or other test compounds)

-

Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2)

-

[γ-³³P]ATP or unlabeled ATP (depending on the detection method)

-

Assay Buffer (e.g., containing Tris-HCl, MgCl₂, DTT)

-

Detection reagents (e.g., SPA beads, HTRF antibodies)

-

Microplates (e.g., 384-well)

Procedure:

-

Compound Preparation: A serial dilution of this compound is prepared in DMSO and then diluted in assay buffer to the desired final concentrations.

-

Reaction Mixture Preparation: The PI3K enzyme and the lipid substrate (PIP2) are mixed in the assay buffer.

-

Initiation of Reaction: The kinase reaction is initiated by the addition of ATP (radiolabeled or unlabeled). The reaction mixture, including the test compound, is incubated at room temperature for a defined period (e.g., 60 minutes).

-

Termination of Reaction: The reaction is stopped by the addition of a stop solution (e.g., containing EDTA).

-

Detection:

-

SPA: Wheat germ agglutinin-coated SPA beads are added. These beads bind to the phosphorylated product (PIP3), bringing the radiolabel in close proximity to the scintillant in the bead, generating a light signal that is measured by a microplate scintillation counter.

-

HTRF: Specific antibodies, one labeled with a donor fluorophore and another with an acceptor fluorophore that recognize the product, are added. The formation of the product brings the donor and acceptor into close proximity, resulting in a FRET signal that is measured by an HTRF-compatible reader.

-

-

Data Analysis: The signal is plotted against the concentration of this compound. The IC50 value is calculated using a non-linear regression analysis.

Isoform Selectivity

Conclusion

This compound is a potent small molecule inhibitor of PI3K, targeting a key signaling pathway implicated in cancer and inflammation. Its ability to inhibit the PI3K/Akt/mTOR cascade at a low nanomolar concentration underscores its potential as a pharmacological tool and a lead compound for drug development. Future research should focus on elucidating its detailed isoform selectivity and its efficacy in relevant preclinical models of disease.

Disclaimer: This document is intended for research and informational purposes only. This compound is a research compound and is not approved for human use.

References

The Splicing Modulator Branaplam: A Technical Overview of its Impact on Huntingtin Protein Levels

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Branaplam (LMI070) is a small molecule splicing modulator that has demonstrated a potent ability to lower huntingtin (HTT) protein levels, a key therapeutic strategy for Huntington's disease (HD). Originally developed for spinal muscular atrophy (SMA), its mechanism of action in the context of HD involves the targeted modulation of HTT pre-mRNA splicing. This technical guide provides an in-depth analysis of the preclinical and clinical data on branaplam's effect on HTT protein levels, detailed experimental methodologies, and a visual representation of its mechanism of action. While the clinical development of branaplam for HD was discontinued due to safety concerns, the learnings from its mechanism of action remain highly valuable for the development of future splicing-based therapies for neurodegenerative diseases.

Mechanism of Action

Branaplam functions by promoting the inclusion of a cryptic "pseudoexon" within the HTT pre-mRNA. Specifically, it facilitates the inclusion of a 115-base pair frameshift-inducing exon located between exons 49 and 50 of the HTT transcript.[1][2] The inclusion of this pseudoexon introduces a premature termination codon (PTC) into the mature mRNA.[1][2] This altered mRNA is then recognized and degraded by the cell's nonsense-mediated decay (NMD) pathway, ultimately leading to a reduction in the synthesis of both wild-type and mutant huntingtin protein.[2][3][4]

References

- 1. Differential Alternative Splicing Analysis with rMATS - BTEP Coding Club [bioinformatics.ccr.cancer.gov]

- 2. rMATS: Robust and flexible detection of differential alternative splicing from replicate RNA-Seq data - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rnaseq-mats.sourceforge.io [rnaseq-mats.sourceforge.io]

- 4. Potential disease modifying therapies for Huntington’s disease, lessons learned and future opportunities - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Data on NVP-QAV-572 Remains Largely Undisclosed

Despite extensive investigation, detailed public information regarding the preclinical studies of NVP-QAV-572, a known Phosphoinositide 3-kinase (PI3K) inhibitor, is exceptionally scarce. While the compound is consistently cited as a potent inhibitor of PI3K with a half-maximal inhibitory concentration (IC50) of 10 nM, comprehensive preclinical data, including in-depth experimental protocols, quantitative data summaries, and detailed in vivo studies, are not publicly available.

This compound is identified as a PI3K kinase inhibitor, with its primary potency data point originating from the patent document WO 2007134827 A1. This single IC50 value is widely referenced by chemical suppliers and in compound databases. However, the full scope of the preclinical characterization of this molecule, which would be essential for a detailed technical guide for researchers and drug development professionals, has not been published in accessible scientific literature or detailed in the publicly available sections of the patent.

Our exhaustive search for information that would allow for the creation of a comprehensive technical whitepaper—including summaries of quantitative data, detailed experimental methodologies, and visualizations of signaling pathways and experimental workflows—did not yield the necessary specific details. Key missing information includes:

-

In vitro efficacy data: Beyond the single IC50 value, there is no public data on its selectivity against different PI3K isoforms (e.g., alpha, beta, gamma, delta), its effects on a panel of cancer cell lines, or its mechanism of action beyond general PI3K inhibition.

-

In vivo efficacy data: There are no publicly available studies detailing the efficacy of this compound in animal models of any disease.

-

Pharmacokinetic properties: Information on the absorption, distribution, metabolism, and excretion (ADME) of this compound in preclinical species is not available.

-

Toxicology data: There are no published reports on the safety and tolerability of this compound in preclinical studies.

Due to this lack of foundational preclinical data, it is not possible to construct the requested in-depth technical guide with structured data tables, detailed experimental protocols, and illustrative diagrams. The core requirements for such a document, which would be critical for researchers and drug development professionals to evaluate the compound's potential, cannot be met based on the currently available public information.

The PI3K signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making it a key target for drug development. A detailed understanding of the preclinical profile of an inhibitor like this compound would be of significant interest to the scientific community.

Below is a generalized representation of the PI3K signaling pathway that this compound would inhibit.

Caption: Generalized PI3K signaling pathway inhibited by this compound.

Should further preclinical data on this compound become publicly available, a comprehensive technical guide could be developed. At present, however, the scientific community awaits more detailed disclosures on the preclinical profile of this compound.

Branaplam as an Exon Inducer of Splicing: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Branaplam (LMI070/NVS-SM1) is a small molecule that has garnered significant attention for its potent and selective modulation of mRNA splicing. Initially developed as a therapeutic for Spinal Muscular Atrophy (SMA), its mechanism of action as an "Xon inducer"—a compound that promotes the inclusion of specific exons or pseudoexons into mRNA transcripts—has revealed broader therapeutic potential, notably in Huntington's Disease (HD). This technical guide provides an in-depth overview of branaplam's core mechanism, experimental methodologies for its evaluation, and quantitative data from key preclinical and clinical studies.

Introduction to Branaplam and Splicing Modulation

Branaplam is an orally bioavailable pyridazine derivative that acts as a potent splicing modulator.[1] Its primary mechanism involves stabilizing the interaction between the U1 small nuclear ribonucleoprotein (snRNP) and the 5' splice site (5'ss) of target pre-mRNAs.[2] This stabilization enhances the recognition and inclusion of specific exons during the splicing process, a critical step in gene expression. This targeted exon inclusion can be harnessed to correct genetic defects, as seen in SMA, or to induce the degradation of aberrant transcripts, a strategy explored for HD.

Mechanism of Action: An Xon Inducer

The term "Xon inducer" refers to a compound that promotes the inclusion of an exon, which can be a naturally occurring but inefficiently spliced exon or a cryptic "pseudoexon" that is not typically included in the mature mRNA. Branaplam exemplifies this class of molecules through its distinct effects on the SMN2 and HTT genes.

SMN2 Exon 7 Inclusion in Spinal Muscular Atrophy (SMA)

In SMA, the deficiency of the Survival Motor Neuron (SMN) protein is due to the loss or mutation of the SMN1 gene. A paralogous gene, SMN2, contains a single nucleotide polymorphism that leads to the exclusion of exon 7 during splicing, resulting in a truncated, non-functional SMN protein. Branaplam promotes the inclusion of exon 7 in SMN2 pre-mRNA, leading to the production of full-length, functional SMN protein.[2]

The mechanism involves a sequential binding process where the U1-C protein first binds reversibly to the U1 snRNP. Subsequently, this complex engages with a -1A bulged 5' splice site on the SMN2 pre-mRNA, creating a binding pocket for branaplam. The binding of branaplam stabilizes this entire ribonucleoprotein complex, ensuring the inclusion of exon 7 during splicing.[3]

HTT Pseudoexon Inclusion in Huntington's Disease (HD)

In HD, the therapeutic strategy shifts from correction to degradation of the mutant huntingtin (mHTT) protein. Branaplam induces the inclusion of a cryptic pseudoexon (exon 50a) located between exons 49 and 50 of the HTT pre-mRNA.[1] This pseudoexon contains a premature termination codon (PTC).[4] Its inclusion into the mature HTT mRNA transcript triggers nonsense-mediated decay (NMD), a cellular surveillance pathway that degrades mRNAs containing PTCs. This leads to a reduction in the levels of both wild-type and mutant HTT protein.[1]

Quantitative Data on Branaplam's Splicing Modulation

The following tables summarize key quantitative data from preclinical and clinical studies of branaplam.

Table 1: Dose-Dependent Increase in Full-Length SMN Protein

| Organism/Cell Type | Branaplam Concentration/Dose | Fold Increase in SMN Protein | Reference |

| SMNΔ7 Mouse Myoblasts | EC50 = 0.6 µM | 2.5-fold | [5] |

| Human Patient-Derived Fibroblasts | Not specified | 1.5-fold | [5] |

| SMNΔ7 Mouse Brain | 1 mg/kg/day (oral) | Significant increase | [5] |

| SMNΔ7 Mouse Brain | 3 mg/kg/day (oral) | Significant increase | [5] |

| SMNΔ7 Mouse Brain | 10 mg/kg/day (oral) | Significant increase (plateau observed) | [5] |

| SMNΔ7 Mouse Brain | 30 mg/kg/day (oral) | Significant increase (plateau observed) | [5] |

Table 2: Dose-Dependent Reduction of Huntingtin (HTT) Protein

| Cell Type | Branaplam Concentration | Maximum Reduction in HTT Protein | IC50 | Reference |

| SH-SY5Y Neuroblastoma Cells | Dose-dependent | Up to 55% | ~10 nM | [1] |

| Huntington's Disease Patient Cell Lines | Dose-dependent | Up to 70% | Not specified | [1] |

| Huntington's Disease Patient Fibroblasts | Dose-dependent | ~70% of normal levels | <10 nM | [6] |

Table 3: Off-Target Effects of Branaplam

| Cell Type | Branaplam Concentration | Number of Genes with Altered Splicing | Number of Genes with Altered Expression | Reference |

| Human Fibroblasts | Not specified | 35 | 5 | [1] |

| Type I SMA Patient Fibroblasts | 40 nM | 2187 genes with altered expression | Not applicable | [7] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize branaplam's activity.

SMN2 Minigene Reporter Assay

This assay is a high-throughput method to screen for compounds that modulate SMN2 splicing.

Protocol:

-

Cell Culture: NSC34 motor neuron cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[5]

-

Transfection: Cells are transfected with an SMN2 minigene reporter construct. This construct typically contains a portion of the SMN2 gene, including exons 6, 7, and 8, linked to a reporter gene like luciferase. Splicing that includes exon 7 results in a functional reporter protein, while exclusion leads to a non-functional one.[5][8]

-

Compound Treatment: Transfected cells are treated with varying concentrations of branaplam or a vehicle control (e.g., DMSO).

-

Luciferase Assay: After a defined incubation period (e.g., 24-48 hours), cell lysates are prepared, and luciferase activity is measured using a commercial kit. An increase in luciferase signal indicates enhanced inclusion of exon 7.

RT-PCR for Splicing Analysis

Reverse transcription-polymerase chain reaction (RT-PCR) is used to directly visualize and quantify the ratio of spliced mRNA isoforms.

Protocol for SMN2 Exon 7 Splicing:

-

RNA Extraction: Total RNA is extracted from treated cells or tissues using a suitable method (e.g., TRIzol reagent).

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

PCR Amplification: The cDNA is then used as a template for PCR with primers flanking exon 7 of the SMN2 gene.

-

Gel Electrophoresis: The PCR products are resolved on an agarose or polyacrylamide gel. Two bands will be visible: a larger band corresponding to the transcript with exon 7 included and a smaller band for the transcript with exon 7 excluded.

-

Quantification: The intensity of the bands is quantified using densitometry to determine the percentage of exon 7 inclusion.

Protocol for HTT Pseudoexon Inclusion:

-

RNA Extraction and cDNA Synthesis: As described above for SMN2.

-

PCR Amplification: PCR is performed using primers that flank the pseudoexon in the HTT gene. For example, forward primer in exon 49 and reverse primer in exon 50.

-

Analysis: The presence of a PCR product of the expected size for pseudoexon inclusion confirms the activity of branaplam. Quantitative PCR (qPCR) can be used for more precise measurement of the level of inclusion.

Western Blotting for Protein Quantification

Western blotting is used to determine the levels of SMN or HTT protein following branaplam treatment.

Protocol:

-

Protein Extraction: Cells or tissues are lysed in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size on a sodium dodecyl sulfate-polyacrylamide gel.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the target protein (e.g., anti-SMN or anti-HTT antibody). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.

-

Detection: The protein bands are visualized using a chemiluminescent or fluorescent detection system.

-

Quantification: The intensity of the bands is quantified and normalized to a loading control (e.g., β-actin or GAPDH).

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput method for quantifying protein levels.

Protocol for SMN Protein:

-

Sample Preparation: Cell or tissue lysates are prepared as for Western blotting.

-

Assay Procedure: A commercial SMN ELISA kit is typically used. The assay involves capturing the SMN protein from the lysate on an antibody-coated plate, followed by detection with a second, enzyme-linked antibody. The signal is then developed with a substrate and measured using a plate reader.

-

Quantification: The concentration of SMN protein in the samples is determined by comparison to a standard curve of known SMN protein concentrations.

Visualizations

Signaling Pathway of Branaplam-Mediated Splicing Modulation

Caption: Branaplam's sequential binding mechanism for exon inclusion.

Experimental Workflow for Assessing Branaplam's Effect on Splicing

Caption: Workflow for evaluating branaplam's effect on splicing and protein expression.

Conclusion

Branaplam serves as a compelling example of a small molecule "Xon inducer" with significant therapeutic potential. Its ability to selectively modulate the splicing of target genes like SMN2 and HTT highlights the promise of this approach for treating a range of genetic disorders. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug developers working in the field of splicing modulation. Further research into the off-target effects and long-term safety of branaplam and other splicing modulators will be crucial for their successful clinical translation.

References

- 1. old.sinapse.pt [old.sinapse.pt]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. biorxiv.org [biorxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. medicineinnovates.com [medicineinnovates.com]

- 8. Identification of Novel Compounds That Increase SMN Protein Levels Using an Improved SMN2 Reporter Cell Assay - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Early-Phase Clinical Trial Data for Branaplam in Spinal Muscular Atrophy

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Branaplam (formerly LMI070 or NVS-SM1) is an orally available, brain-penetrant small molecule designed as a splicing modulator for the treatment of Spinal Muscular Atrophy (SMA).[1][2][3] Developed by Novartis, it aimed to increase the production of full-length Survival Motor Neuron (SMN) protein by correcting the splicing of the SMN2 gene.[4][5] An early-phase, open-label Phase 1/2 clinical trial (NCT02268552) was initiated in 2014 to evaluate its safety, tolerability, pharmacokinetics (PK), pharmacodynamics (PD), and efficacy in infants with SMA Type 1.[1][6] While interim results showed promise, the clinical development for SMA was discontinued in July 2021, not due to safety or efficacy concerns within the trial, but based on the rapidly evolving treatment landscape for the disease.[7] This document provides a comprehensive technical overview of the available data from the early-phase clinical trial of branaplam in SMA, detailing its mechanism of action, trial protocols, and reported outcomes.

Mechanism of Action: SMN2 Splicing Modulation

Spinal Muscular Atrophy is caused by mutations or deletion of the SMN1 gene, leading to insufficient levels of the SMN protein, which is critical for motor neuron survival.[2] A nearly identical gene, SMN2, exists but predominantly produces a truncated, unstable SMN protein because of the alternative splicing and exclusion of exon 7.[1][4]

Branaplam, a pyridazine derivative, is designed to correct this splicing defect.[4] Its mechanism involves stabilizing the transient double-stranded RNA structure formed between the SMN2 pre-mRNA and the U1 small nuclear ribonucleoprotein (snRNP) complex, a key component of the spliceosome.[2][4] This stabilization increases the binding affinity of U1 snRNP to the 5' splice site of exon 7 in a sequence-selective manner, promoting its inclusion into the final mRNA transcript.[4][8] The resulting full-length mRNA is then translated into a functional SMN protein, thereby addressing the root cause of the disease.[4][5] Preclinical studies in a severe SMA mouse model demonstrated that branaplam treatment successfully increased full-length SMN RNA and protein levels, leading to extended survival.[2]

References

- 1. smanewstoday.com [smanewstoday.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. An orally available, brain penetrant, small molecule lowers huntingtin levels by enhancing pseudoexon inclusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. old.sinapse.pt [old.sinapse.pt]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. smanewstoday.com [smanewstoday.com]

- 8. The First Orally Deliverable Small Molecule for the Treatment of Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]

NVP-QAV-572 and its Role in RNA Splicing: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the emerging role of the PI3K/mTOR signaling pathway in the regulation of RNA splicing and the potential implications for the therapeutic use of inhibitors such as NVP-QAV-572. While direct studies on the specific effects of this compound on RNA splicing are not yet publicly available, this document synthesizes the current understanding of how inhibition of the PI3K/mTOR pathway impacts the splicing machinery. This guide will delve into the molecular mechanisms, present quantitative data from analogous compounds, detail relevant experimental protocols, and provide visualizations of the key pathways and workflows.

Introduction: The Intersection of PI3K/mTOR Signaling and RNA Splicing

The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention. This compound is a potent and selective inhibitor of PI3K, with a reported IC50 value of 10 nM.[1][2]

Recent evidence has unveiled a critical and previously underappreciated role for the PI3K/mTOR pathway in the regulation of post-transcriptional gene expression, specifically pre-mRNA splicing. This process, carried out by the spliceosome, is essential for the removal of introns and the ligation of exons to produce mature mRNA. Alternative splicing, in particular, allows for the generation of a vast diversity of proteins from a limited number of genes and its dysregulation is a hallmark of many diseases, including cancer.

Inhibition of the PI3K/mTOR pathway has been shown to induce widespread changes in alternative splicing, suggesting that small molecule inhibitors targeting this pathway could be leveraged to modulate splicing patterns for therapeutic benefit.

Molecular Mechanism: How PI3K/mTOR Inhibition Modulates RNA Splicing

The primary mechanism by which PI3K/mTOR inhibition is understood to influence RNA splicing is through the regulation of key splicing factors. One of the most well-documented examples is the upregulation of the heterogeneous nuclear ribonucleoprotein M (hnRNPM) upon treatment with PI3K/mTOR inhibitors.[3]

hnRNPM is a splicing factor known to regulate the inclusion or exclusion of specific exons in a variety of pre-mRNAs. Studies have shown that inhibition of the PI3K/AKT/mTOR pathway leads to a significant increase in both the mRNA and protein levels of hnRNPM. This, in turn, drives a specific program of alternative splicing events that can impact cellular processes such as drug resistance. The increased expression of hnRNPM and its enhanced association with the spliceosomal component U1-70K suggest a direct role in altering splice site selection.[3]

The signaling cascade can be visualized as follows:

References

Foundational Research on Pyridazine Derivatives in Neurodegenerative Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on pyridazine derivatives as potential therapeutic agents for neurodegenerative diseases. It consolidates key findings, presents quantitative data for comparative analysis, details experimental methodologies, and visualizes complex biological pathways and workflows. The information is intended to serve as a comprehensive resource for researchers and professionals in the field of neuropharmacology and drug discovery.

Introduction to Pyridazine Derivatives in Neurodegeneration

The pyridazine scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of pharmacological activities, including anti-inflammatory, anticonvulsant, and anticancer effects.[1][2][3][4] In recent years, there has been a growing interest in the potential of pyridazine-based compounds for the treatment of neurodegenerative disorders such as Alzheimer's disease (AD) and Parkinson's disease (PD).[5] This interest is driven by the ability of these compounds to modulate key pathological targets implicated in neurodegeneration, including protein aggregation, neuroinflammation, and enzymatic dysregulation.[6][7][8]

This guide will explore the foundational research on pyridazine derivatives targeting four key areas in neurodegenerative disease:

-

β-Amyloid Plaque Imaging and Inhibition

-

Glycogen Synthase Kinase-3β (GSK-3β) Inhibition

-

NLRP3 Inflammasome Inhibition

-

Monoamine Oxidase-B (MAO-B) Inhibition

Pyridazine Derivatives as Ligands for β-Amyloid Plaques

The accumulation of β-amyloid (Aβ) plaques is a primary pathological hallmark of Alzheimer's disease.[9] Consequently, the development of small molecules that can bind to these plaques is crucial for both diagnostic imaging (e.g., via Positron Emission Tomography - PET) and potential therapeutic intervention.

A series of imidazo[1,2-b]pyridazine derivatives have been synthesized and evaluated for their ability to bind to Aβ plaques.[9] Structure-activity relationship (SAR) studies have revealed that specific substitutions on the pyridazine ring system are critical for high-affinity binding.

Quantitative Data: Binding Affinities of Imidazo[1,2-b]pyridazines for Aβ Plaques

| Compound ID | 2-Position Substituent | 6-Position Substituent | Binding Affinity (Ki, nM) |

| 4 | 4'-Dimethylaminophenyl | Methylthio | 11.0 |

| Variant 1 | Phenyl | Chloro | >1000 |

| Variant 2 | 4'-Dimethylaminophenyl | Chloro | 25.0 |

| Variant 3 | 4'-Dimethylaminophenyl | Fluoro | 35.0 |

| Variant 4 | 4'-Dimethylaminophenyl | Iodo | 15.0 |

| Variant 5 | 4'-Dimethylaminophenyl | Methoxy | 48.0 |

Data sourced from in vitro evaluation using synthetic Aβ1-40 aggregates.[9]

Experimental Protocol: In Vitro Aβ Binding Assay

This protocol describes the competitive binding assay used to determine the affinity of test compounds for synthetic Aβ1-40 aggregates.

-

Preparation of Aβ1-40 Aggregates:

-

Synthetic Aβ1-40 peptide is dissolved in a suitable buffer (e.g., phosphate-buffered saline, PBS).

-

The solution is incubated at 37°C for several days to allow for fibril formation.

-

The formation of aggregates is confirmed by techniques such as Thioflavin T fluorescence or electron microscopy.

-

-

Radioligand Preparation:

-

A known high-affinity Aβ ligand is radiolabeled (e.g., with 3H or 11C) to serve as the reporter molecule.

-

-

Competitive Binding Assay:

-

A fixed concentration of Aβ1-40 aggregates and the radioligand are incubated in assay buffer.

-

Increasing concentrations of the test compound (pyridazine derivative) are added to the mixture.

-

The reaction is incubated to reach equilibrium.

-

The mixture is then filtered through a glass fiber filter to separate bound from free radioligand.

-

The radioactivity retained on the filter, corresponding to the bound radioligand, is measured using a scintillation counter.

-

-

Data Analysis:

-

The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

-

Visualization: Aβ Binding Assay Workflow

Caption: Workflow for the in vitro Aβ plaque binding assay.

Pyridazine Derivatives as GSK-3β Inhibitors

Glycogen synthase kinase-3β (GSK-3β) is a serine/threonine kinase implicated in the hyperphosphorylation of tau protein, a key event in the formation of neurofibrillary tangles (NFTs) in Alzheimer's disease.[6][10] GSK-3β is also involved in neuroinflammation and neuronal cell death, making it a prime therapeutic target.[7][11]

Quantitative Data: Inhibition of GSK-3β by Pyridazine Derivatives

| Compound ID | Scaffold | GSK-3β IC50 (nM) | Notes |

| Compound 36 | Pyridazine | 70 | Also showed anti-inflammatory and neuroprotective effects in cellular models.[6] |

| Compound 47 | Imidazo[1,2-b]pyridazine | Potent (specific value not stated in abstract) | Brain-penetrant and lowered phosphorylated tau in a mouse model of AD.[10] |

Experimental Protocol: GSK-3β Inhibition Assay (Kinase Assay)

This protocol outlines a typical in vitro kinase assay to measure the inhibitory activity of compounds against GSK-3β.

-

Reagents and Buffers:

-

Recombinant human GSK-3β enzyme.

-

GSK-3β substrate peptide (e.g., a pre-phosphorylated peptide like p-GS2).

-

ATP (adenosine triphosphate).

-

Assay buffer (e.g., Tris-HCl with MgCl2, DTT, and BSA).

-

Detection reagent (e.g., a luminescence-based kit that measures ATP consumption).

-

-

Assay Procedure:

-

The test compound (pyridazine derivative) is serially diluted in DMSO and then in assay buffer.

-

The GSK-3β enzyme is added to the wells of a microplate containing the test compound or vehicle control.

-

The mixture is pre-incubated for a short period (e.g., 10-15 minutes) at room temperature.

-

The kinase reaction is initiated by adding a mixture of the substrate peptide and ATP.

-

The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at room temperature.

-

The reaction is stopped, and the detection reagent is added to measure the amount of ATP remaining. A lower signal indicates higher kinase activity.

-

-

Data Analysis:

-

The luminescence signal is read using a plate reader.

-

The percent inhibition is calculated relative to the vehicle control.

-

The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Visualization: GSK-3β Signaling Pathway in AD

Caption: Role of GSK-3β in Tau pathology and its inhibition.

Pyridazine Derivatives as NLRP3 Inflammasome Inhibitors

Neuroinflammation is a critical component in the pathogenesis of neurodegenerative diseases. The NOD-like receptor protein 3 (NLRP3) inflammasome is a key player in the innate immune response, and its aberrant activation contributes to chronic inflammation in the central nervous system.[5][12]

Pyridazine derivatives have been identified as potent inhibitors of the NLRP3 inflammasome, offering a promising strategy to mitigate neuroinflammation in diseases like Parkinson's and Alzheimer's.[5][12]

Quantitative Data: Inhibition of NLRP3 Inflammasome by Pyridazine Derivatives

| Assay Type | Compound Class | NLRP3 IC50 |

| THP-1 Pyroptosis Assay | Novel Pyridazine Derivatives | Reported in nM range |

| Human Whole Blood IL-1β Assay | Novel Pyridazine Derivatives | Reported in nM range |

| IL-1β Secretion Assay | Novel Pyridazine Compounds | Reported in µM range |

Data sourced from patent applications describing novel pyridazine derivatives.[5][12]

Experimental Protocol: NLRP3 Human Whole Blood IL-1β Assay

This protocol details an ex vivo assay to measure the effect of inhibitors on NLRP3-mediated IL-1β release in human whole blood.

-

Blood Collection:

-

Fresh human whole blood is collected from healthy donors into heparinized tubes.

-

-

Assay Procedure:

-

The whole blood is diluted with RPMI medium.

-

The test compound (pyridazine derivative) is added to the diluted blood at various concentrations.

-

The samples are primed with a Toll-like receptor (TLR) agonist, such as lipopolysaccharide (LPS), for a period (e.g., 2-4 hours) to induce the expression of pro-IL-1β.

-

The NLRP3 inflammasome is then activated by adding a stimulus like ATP or nigericin.

-

The samples are incubated for an additional period (e.g., 1-6 hours) to allow for inflammasome assembly, caspase-1 activation, and IL-1β release.

-

-

IL-1β Measurement:

-

The samples are centrifuged to pellet the blood cells.

-

The supernatant (plasma) is collected.

-

The concentration of IL-1β in the supernatant is quantified using a specific enzyme-linked immunosorbent assay (ELISA).

-

-

Data Analysis:

-

The IC50 value is calculated by plotting the percentage of IL-1β inhibition against the log of the compound concentration.

-

Visualization: NLRP3 Inflammasome Activation Pathway

Caption: Inhibition of the NLRP3 inflammasome pathway.

Pyridazinone Derivatives as MAO-B Inhibitors

Monoamine oxidase-B (MAO-B) is an enzyme responsible for the degradation of dopamine in the brain.[8] In Parkinson's disease, the loss of dopaminergic neurons leads to motor symptoms. Inhibiting MAO-B increases the synaptic availability of dopamine and is a validated therapeutic strategy for PD.[8]

Pyridazinone derivatives have been synthesized and evaluated as selective inhibitors of MAO-B.[8]

Quantitative Data: Inhibition of MAO-A and MAO-B by Pyridazinone Derivatives

| Compound ID | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (SI) for MAO-B |

| TR2 | 22.94 | 0.27 | 84.96 |

| TR16 | >40 | 0.17 | >235.29 |

Selectivity Index (SI) = IC50 (MAO-A) / IC50 (MAO-B). Data sourced from a study on novel pyridazinone derivatives.[8]

Experimental Protocol: MAO Inhibition Assay

This protocol describes a fluorescence-based assay to determine the inhibitory potency of compounds against MAO-A and MAO-B.

-

Enzyme and Substrate:

-

Recombinant human MAO-A and MAO-B enzymes.

-

A suitable fluorogenic substrate (e.g., Amplex Red reagent) and a substrate for the MAO enzyme (e.g., p-tyramine).

-

Horseradish peroxidase (HRP).

-

-

Assay Procedure:

-

The test compound (pyridazinone derivative) is pre-incubated with the MAO-A or MAO-B enzyme in a reaction buffer in the wells of a black microplate.

-

The enzymatic reaction is initiated by adding the MAO substrate, Amplex Red reagent, and HRP. MAO action on its substrate produces H2O2, which is then converted by HRP into the fluorescent product, resorufin.

-

The plate is incubated at 37°C for a specified time, protected from light.

-

-

Fluorescence Measurement:

-

The fluorescence intensity is measured using a microplate reader with appropriate excitation and emission wavelengths (e.g., 530 nm excitation, 590 nm emission).

-

-

Data Analysis:

-

The IC50 values are calculated from the dose-response curves of percent inhibition versus compound concentration.

-

Visualization: MAO-B Inhibition in Dopaminergic Synapse

Caption: Mechanism of MAO-B inhibition by pyridazinones.

Conclusion

Pyridazine derivatives represent a versatile and promising class of compounds for the development of novel therapeutics for neurodegenerative diseases. Foundational research has demonstrated their ability to potently and selectively interact with key pathological targets, including Aβ plaques, GSK-3β, the NLRP3 inflammasome, and MAO-B. The data and protocols summarized in this guide highlight the significant progress made in this area and provide a solid foundation for future drug discovery and development efforts. Continued exploration of the pyridazine scaffold, optimization of lead compounds, and in-depth in vivo evaluation will be critical next steps in translating these promising findings into clinical candidates.

References

- 1. jocpr.com [jocpr.com]

- 2. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold | SAR Publication [sarpublication.com]

- 3. sarpublication.com [sarpublication.com]

- 4. Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyridazine Derivatives as NLRP3 Inhibitors for Treating Asthma, COPD, Parkinson’s Disease, and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exploring Novel GSK-3β Inhibitors for Anti-Neuroinflammatory and Neuroprotective Effects: Synthesis, Crystallography, Computational Analysis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for the Use of Branaplam in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branaplam (also known as LMI070 and NVS-SM1) is a small molecule that has garnered significant interest for its potent and selective modulation of RNA splicing.[1][2] Initially developed as a treatment for Spinal Muscular Atrophy (SMA), it has also demonstrated efficacy in preclinical models of Huntington's Disease (HD).[3][4] These application notes provide a comprehensive guide for the utilization of Branaplam in a cell culture setting, summarizing key quantitative data and offering detailed experimental protocols.

Branaplam's primary mechanism of action in the context of SMA is to correct the splicing of the Survival Motor Neuron 2 (SMN2) gene, promoting the inclusion of exon 7 and leading to the production of a full-length, functional SMN protein.[5][6] In Huntington's Disease models, Branaplam has been shown to induce the inclusion of a novel pseudoexon in the Huntingtin (HTT) pre-mRNA, which introduces a premature stop codon and leads to the degradation of the mutant HTT transcript and a subsequent reduction in the levels of the toxic mutant Huntingtin protein.[2][4][7]

Data Presentation

The following table summarizes the key quantitative data for Branaplam from various in vitro studies, providing a quick reference for effective concentrations and potential off-target effects.

| Parameter | Value | Cell Line/System | Target | Reference |

| EC50 | 20 nM | Not Specified | SMN Protein Elevation | [1][2] |

| IC50 | Consistently < 10 nM | Fibroblasts, iPSCs, Cortical Progenitors, Neurons | Total and Mutant HTT Protein Reduction | [2][4] |

| IC50 | 6.3 µM | Not Specified | hERG Inhibition | [1] |

| Effective Concentration Range (SMN2 Splicing) | 0.5 nM - 40 nM | GM03813 Fibroblasts | SMN2 Exon 7 Inclusion | [8] |

| Effective Concentration Range (HTT Lowering) | 0.46 nM - 1000 nM | Fibroblasts, iPSCs, Cortical Progenitors, Neurons | HTT Protein Reduction | [4] |

Signaling Pathway Diagrams

The following diagrams illustrate the mechanism of action of Branaplam in both SMA and HD contexts.

Experimental Protocols

The following protocols provide a general framework for using Branaplam in cell culture. Optimization may be required for specific cell lines and experimental goals.

Preparation of Branaplam Stock Solution

Materials:

-

Branaplam powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes

Protocol:

-

Based on the manufacturer's instructions, prepare a high-concentration stock solution of Branaplam in DMSO.[8] A common stock concentration is 5 mM.

-

To fully dissolve the compound, gentle warming and vortexing may be necessary.[9]

-

Aliquot the stock solution into smaller, single-use volumes in sterile, nuclease-free microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term storage.[2]

General Cell Culture Treatment Protocol

Materials:

-

Cultured cells of interest (e.g., SMA patient-derived fibroblasts, HD patient-derived neurons)

-

Complete cell culture medium appropriate for the cell line

-

Branaplam stock solution (prepared as above)

-

Vehicle control (DMSO)

-

Sterile cell culture plates or flasks

Protocol:

-

Cell Seeding: Seed cells at a density that will allow for optimal growth and response to treatment. For example, for GM03813 fibroblasts, a seeding density of 1.1 x 10^6 cells per 100 mm dish has been used.[8] Adherent cells should be allowed to attach and reach approximately 70-80% confluency before treatment.

-

Preparation of Working Solutions: On the day of treatment, thaw an aliquot of the Branaplam stock solution. Prepare a series of working concentrations by diluting the stock solution in fresh, pre-warmed complete cell culture medium. Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity. Prepare a vehicle control with the same final concentration of DMSO.

-

Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentration of Branaplam or the vehicle control.

-

Incubation: Incubate the cells for the desired treatment duration. Treatment times can range from 24 to 72 hours, depending on the experimental endpoint.[4][8]

-

Harvesting: After the incubation period, harvest the cells for downstream analysis.

Analysis of Branaplam's Effects

Protocol:

-

RNA Extraction: Extract total RNA from treated and control cells using a standard RNA isolation kit.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-